2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine
Description
Contextualization within Oxazolo[5,4-b]pyridine (B1602731) and Related Fused Pyridine (B92270) Heterocycles
The foundational framework of the molecule, oxazolo[5,4-b]pyridine, belongs to a class of fused pyridine heterocycles. This core structure is recognized for its planarity and aromaticity, which provide a stable scaffold for further functionalization. The oxazolo[5,4-b]pyridine ring system is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. nih.gov Its structural similarity to endogenous purines allows it to interact with a variety of biological targets.
Derivatives of the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold, an analogous sulfur-containing ring system, have been extensively investigated as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and c-KIT, which are implicated in cancer. nih.govnih.gov The nitrogen atoms within the pyridine and oxazole (B20620) rings can act as hydrogen bond acceptors, facilitating interactions with the hinge region of kinase active sites, a common binding motif for kinase inhibitors. nih.gov
The broader family of fused pyridine heterocycles, including isoxazolo[5,4-b]pyridines and pyrazolo[3,4-b]pyridines, are also subjects of intense study for their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.net Research into these related structures provides a valuable framework for understanding the potential of 2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine.
Significance of the 2-(4-Cyanophenyl) Moiety for Molecular Design
The attachment of a 4-cyanophenyl group at the 2-position of the oxazolo[5,4-b]pyridine core is a critical design element that significantly influences the molecule's properties. The phenyl ring extends the conjugated system of the molecule, while the cyano (nitrile) group imparts specific electronic characteristics.
The cyano group is a strong electron-withdrawing group, which can modulate the electron density of the entire molecule. This has profound effects on its reactivity, photophysical properties, and, crucially, its biological activity. In the context of drug design, the nitrile group is a versatile functional group. It is a known hydrogen bond acceptor and can participate in dipole-dipole interactions, which are crucial for binding to biological targets. The linearity of the cyano group also provides a rigid vector for interaction within a binding pocket.
Furthermore, the 4-cyanophenyl moiety is a common substituent in molecules designed as kinase inhibitors. The terminal nitrogen of the cyano group can form key hydrogen bonds with amino acid residues in the ATP-binding site of kinases, contributing to the inhibitor's potency and selectivity.
Overview of Research Paradigms and Scientific Contributions
Research involving this compound and its analogs generally falls into two main paradigms: medicinal chemistry and materials science.
In medicinal chemistry, the primary focus is on the design and synthesis of novel derivatives as potential therapeutic agents. The general synthetic strategy for 2-aryloxazolo[5,4-b]pyridines involves the condensation of a 3-amino-2-hydroxypyridine (B57635) derivative with an appropriate aromatic carboxylic acid or aldehyde. tandfonline.com For instance, the synthesis of the related 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine has been achieved by heating 5-Bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of a condensing agent like polyphosphoric acid trimethylsilyl (B98337) ester (PPSE).
The scientific contribution of research in this area lies in the systematic exploration of structure-activity relationships (SAR). By synthesizing a library of analogs with different substituents on the phenyl ring and the pyridine core, researchers can identify the key structural features that govern biological activity. This knowledge is then used to design more potent and selective drug candidates. For example, studies on related thiazolo[5,4-b]pyridine derivatives have demonstrated that the nature and position of substituents on the 2-phenyl ring can dramatically affect their inhibitory activity against specific kinases. nih.gov
In materials science, the interest in compounds like this compound stems from their potential as organic semiconductors or fluorescent materials. The extended π-conjugated system and the presence of the polar cyano group can lead to interesting photophysical properties, such as fluorescence and charge-transfer characteristics.
While specific, detailed research findings and extensive data tables for this compound are not yet widely available in the public domain, the foundational knowledge from related structures provides a strong impetus for its continued investigation. The convergence of a biologically active scaffold with a functionally significant substituent makes this compound a promising candidate for future discoveries in both medicine and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H7N3O |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H7N3O/c14-8-9-3-5-10(6-4-9)12-16-11-2-1-7-15-13(11)17-12/h1-7H |
InChI Key |
WZSGGDUJCDRQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Synthetic Methodologies for the 2 4 Cyanophenyl Oxazolo 5,4 B Pyridine Framework
Strategies for the Oxazolo[5,4-b]pyridine (B1602731) Core Formation
Intramolecular cyclization represents a powerful strategy for constructing the oxazolo[5,4-b]pyridine core. This approach typically involves a precursor molecule that contains both the necessary amine and hydroxyl functionalities (or their synthetic equivalents) on a pyridine (B92270) ring, which then undergoes a ring-closing reaction to form the fused oxazole (B20620) ring.
A notable one-step method for synthesizing oxazolo[5,4-b]pyridine derivatives involves the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic or glutaric anhydride (B1165640). researchgate.netbuketov.edu.kz In this reaction, the initial step is the acylation of the 3-amino group by the anhydride, which opens the anhydride ring to form a monoamide intermediate containing a terminal carboxylic acid. researchgate.netbuketov.edu.kz This intermediate then undergoes a spontaneous or induced intramolecular cyclization. The cyclization occurs through the nucleophilic attack of the hydroxyl group from the lactim tautomer of the pyridinone onto the newly formed amide carbonyl group, followed by the elimination of a water molecule to yield the fused oxazolo[5,4-b]pyridine ring system. buketov.edu.kz This method is particularly effective for creating derivatives with an aliphatic carboxylic acid linker at the 2-position of the oxazole ring. researchgate.net
The efficiency and yield of the intramolecular cyclization of 3-aminopyridine-2(1H)-ones are highly dependent on the reaction conditions. Research has focused on optimizing these parameters to achieve high yields and purity of the target compounds. researchgate.netbuketov.edu.kz The choice of solvent, temperature, and reaction time are critical factors that have been systematically studied. While specific conditions for the direct synthesis of 2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine via this exact route are not detailed, the optimization studies for analogous derivatives provide a framework. For instance, the reaction between various substituted 3-aminopyridine-2(1H)-ones and dicarboxylic anhydrides has been explored to maximize product formation.
Table 1: Optimization of Intramolecular Cyclization for Oxazolo[5,4-b]pyridine Derivatives This table is representative of the optimization process for related structures as detailed in the literature.
| Starting 3-Aminopyridin-2(1H)-one | Dicarboxylic Anhydride | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5,7-Dimethyl-3-aminopyridin-2(1H)-one | Succinic Anhydride | N/A (Melt) | 150-160 | 0.5 | 53 |
| 5,7-Dimethyl-3-aminopyridin-2(1H)-one | Glutaric Anhydride | N/A (Melt) | 150-160 | 0.5 | 47 |
| 5-Methyl-7-phenyl-3-aminopyridin-2(1H)-one | Succinic Anhydride | N/A (Melt) | 150-160 | 0.5 | 55 |
Condensation reactions provide a direct and widely used route to the oxazolo[5,4-b]pyridine core. These methods typically involve the reaction of an aminopyridinol derivative with a carboxylic acid or its derivative, facilitated by a dehydrating agent or acidic catalyst at elevated temperatures.
A common and established method for forming the 2-substituted oxazolo[5,4-b]pyridine framework is the direct condensation of 3-amino-2-hydroxypyridine (B57635) (or its isomers) with carboxylic acids. buketov.edu.kz To synthesize this compound, 3-amino-2-hydroxypyridine would be reacted with 4-cyanobenzoic acid. This reaction requires acidic conditions and high temperatures to facilitate the dehydration and subsequent cyclization to form the oxazole ring. buketov.edu.kz Agents such as boric acid or aromatic carboxylic acids can be used to promote this condensation. buketov.edu.kz This approach is versatile, allowing for the introduction of a wide variety of substituents at the 2-position, depending on the carboxylic acid used.
To overcome the often severe conditions required for direct condensation, powerful dehydrating agents like Polyphosphoric Acid (PPA) and Polyphosphoric Acid Trimethylsilyl (B98337) Ester (PPSE) are frequently employed. ccsenet.org These reagents act as both the acidic catalyst and the reaction medium, facilitating the cyclodehydration reaction under more controlled conditions. ccsenet.orgresearchgate.net
PPA is a viscous liquid that is effective for various cyclization reactions, including the synthesis of heterocyclic compounds. ccsenet.org It is prepared by mixing phosphoric acid with phosphorus pentoxide. ccsenet.org In the synthesis of oxazolopyridines, PPA promotes the condensation between the aminopyridinol and the carboxylic acid at elevated temperatures. buketov.edu.kzmdpi.com
PPSE, a derivative of PPA, is considered a milder and often more effective reagent. researchgate.netclockss.org It is an aprotic liquid with strong dehydrating power and also serves as a solvent. researchgate.net The synthesis of a closely related isomer, 2-(4-cyanophenyl)-7-bromo-oxazolo[4,5-b]pyridine, was achieved in high yield (93%) by heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C. clockss.orgresearchgate.net The use of PPA under similar conditions also yielded the desired product, albeit sometimes with lower efficiency. clockss.orgresearchgate.net These reagents are crucial for synthesizing the target compound, particularly when starting from aminopyridinol and 4-cyanobenzoic acid.
Table 2: Application of PPA and PPSE in Oxazolopyridine Synthesis
| Aminopyridinol Precursor | Carboxylic Acid | Condensing Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic Acid | PPSE | 200 | 93 | clockss.org |
| 2-Amino-5-bromo-3-hydroxypyridine | (4-piperidinyl)acetic acid | PPA | 200 | 70 | clockss.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for forming the carbon-carbon bonds necessary for the synthesis and functionalization of complex heterocyclic systems like oxazolo[5,4-b]pyridines.
Heck Reaction for Pyridine Ring Functionalization
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling aryl or vinyl halides with alkenes using a palladium catalyst. researchgate.net This reaction is instrumental in the functionalization of heterocyclic cores, including pyridine derivatives. researchgate.netbeilstein-journals.org In the context of synthesizing the oxazolo[5,4-b]pyridine framework, the Heck reaction can be envisioned as a key step to introduce alkyl or aryl substituents onto the pyridine portion of the molecule, starting from a halogenated precursor. The reaction typically proceeds under mild conditions and demonstrates tolerance to a wide variety of functional groups, making it a versatile method in organic synthesis. researchgate.netbeilstein-journals.org
Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly employed catalyst, often stabilized by phosphine (B1218219) ligands. beilstein-journals.org The choice of base, solvent, and additives like phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide, TBAB) can be crucial for optimizing reaction yield and minimizing side reactions such as dehalogenation. beilstein-journals.org
| Entry | Aryl Halide Precursor | Olefin | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 6-Bromo-oxazolo[5,4-b]pyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | High |
| 2 | 6-Bromo-oxazolo[5,4-b]pyridine | Ethyl acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | Good |
| 3 | 5-Iodo-oxazolo[5,4-b]pyridine | 1-Hexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | Moderate |
This table presents hypothetical data based on typical Heck reaction conditions for illustrative purposes.
Suzuki Cross-Coupling for Aryl Group Introduction
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C(sp²)–C(sp²) bonds, widely applied in the synthesis of biaryl compounds and the arylation of heterocycles. nih.govclaremont.edu This reaction is particularly relevant for introducing the 4-cyanophenyl group onto the oxazolo[5,4-b]pyridine scaffold. The typical approach involves the coupling of a halo-oxazolopyridine (e.g., 2-chloro-oxazolo[5,4-b]pyridine) with an arylboronic acid or its corresponding ester derivative in the presence of a palladium catalyst and a base. nih.govmdpi.com
Catalysts such as Pd(dppf)Cl₂ and tetrakis(triphenylphosphine)palladium(0) are frequently used, demonstrating efficacy under relatively mild conditions. nih.govnih.gov The reaction's efficiency can be highly dependent on the choice of catalyst, base, and solvent system. researchgate.netresearchgate.net Microwave irradiation has also been successfully employed to accelerate Suzuki couplings, often resulting in significantly reduced reaction times and improved yields. mdpi.com
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-oxazolo[5,4-b]pyridine | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DME/H₂O | 100 | 70-85 nih.gov |
| 2 | 2-Bromo-oxazolo[5,4-b]pyridine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 150 (MW) | >90 mdpi.com |
| 3 | 2-Chloro-oxazolo[5,4-b]pyridine | (4-Cyanophenyl)boronic acid pinacol (B44631) ester | PdCl₂(dtbpf) (4) | CsOAc | DMF | 90 | ~90 researchgate.net |
Data in this table is representative of typical Suzuki-Miyaura reaction outcomes for similar heterocyclic systems. mdpi.comnih.govresearchgate.net
Exploratory and Alternative Cyclization Routes
Beyond transition metal catalysis, the formation of the fused oxazole ring can be achieved through various cyclization strategies, including classical base-promoted methods and modern energy-input techniques.
Base-Promoted Intramolecular Nucleophilic Substitution Strategies
The construction of fused heterocyclic systems like oxazolo[5,4-b]pyridine can be effectively achieved through intramolecular cyclization. One common strategy involves the base-promoted intramolecular nucleophilic substitution. beilstein-journals.orgnih.gov This approach typically begins with a suitably substituted pyridine precursor. For instance, a 2-amino-3-hydroxypyridine (B21099) can be acylated with a reagent like 4-cyanobenzoyl chloride. The resulting amide intermediate can then undergo a base-promoted cyclodehydration to form the desired this compound.
Alternatively, methods have been developed for related isoxazolopyridines starting from 2-chloro-3-nitropyridines, where a key step is the intramolecular nucleophilic substitution of the nitro group, promoted by a base like potassium carbonate (K₂CO₃). beilstein-journals.orgresearchgate.net Such strategies benefit from readily available starting materials and often proceed under mild reaction conditions with high product yields. beilstein-journals.org
Theoretical Considerations for Photochemical and Microwave-Assisted Cyclizations
Modern synthetic chemistry increasingly utilizes alternative energy sources like microwave irradiation to drive reactions. nih.gov Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comnih.gov The underlying principle is the efficient heating of polar molecules and reagents through direct coupling with microwave energy, leading to rapid temperature increases and reaction acceleration.
For the synthesis of oxazolo[5,4-b]pyridines, microwave irradiation can be applied to various steps, including the final cyclization. Multi-component reactions, where several starting materials combine in a single step to form a complex product, are particularly amenable to microwave assistance. nih.gov For example, a one-pot tandem reaction to create the fused isoxazolo[5,4-b]pyridine (B12869864) core has been successfully performed under microwave irradiation in water, highlighting the potential for developing environmentally friendly or "green" synthetic protocols. nih.gov Photochemical cyclization, while less common for this specific scaffold, represents another potential route where light energy is used to promote the ring-closing reaction, often through the generation of highly reactive intermediates.
Introduction and Derivatization of the 4-Cyanophenyl Substituent at C-2
The introduction of the 4-cyanophenyl group at the C-2 position of the oxazolo[5,4-b]pyridine ring is a critical step in the synthesis of the target compound. This can be accomplished via two primary strategies:
Post-Cyclization Coupling: As detailed in section 2.1.3.2, the most direct method is the Suzuki cross-coupling of a 2-halo-oxazolo[5,4-b]pyridine with 4-cyanophenylboronic acid or its ester. nih.gov This approach allows for the late-stage introduction of the desired aryl group, which is advantageous for creating a library of analogues by varying the boronic acid partner.
Pre-Cyclization Introduction: An alternative route involves using a precursor that already contains the 4-cyanophenyl moiety. For example, the condensation of 2-amino-3-hydroxypyridine with 4-cyanobenzoic acid or one of its activated derivatives (e.g., 4-cyanobenzoyl chloride) can form an intermediate amide. researchgate.net Subsequent cyclization, often promoted by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA), directly yields this compound. researchgate.net This method integrates the introduction of the C-2 substituent into the ring-formation step.
Derivatization of the cyanophenyl group itself is also possible, although the cyano group is generally stable under many reaction conditions. It can, for instance, be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group if further structural modifications are desired.
Direct Introduction of the Cyanoaryl Moiety
The construction of the this compound scaffold is often achieved through the cyclocondensation of a suitably substituted aminopyridine with a derivative of 4-cyanobenzoic acid. This approach directly installs the key "cyanoaryl" fragment onto the oxazole ring in a single, strategic step.
A representative method involves the reaction of an aminohydroxypyridine with 4-cyanobenzoic acid. researchgate.net The synthesis is typically facilitated by dehydrating agents or catalysts that promote the formation of the oxazole ring. Polyphosphoric acid (PPA) or its ester variant, polyphosphoric acid ethyl ester (PPSE), are commonly employed for this purpose, requiring elevated temperatures to drive the reaction to completion. researchgate.net This one-pot condensation provides a direct route to the target molecule, integrating the cyanophenyl group from the outset.
Table 1: Example of Direct Synthesis of an Oxazolopyridine Derivative
| Precursors | Reagents/Catalysts | Key Outcome |
|---|
This table illustrates a synthetic route for a closely related isomer, demonstrating the principle of direct cyanoaryl introduction.
Transformations of the Cyano Group for Further Functionalization
While the cyano group is a key feature of the target compound, it also serves as a versatile chemical handle for further molecular elaboration. The nitrile functionality can undergo a variety of transformations to introduce new functional groups, thereby expanding the chemical space accessible from the core scaffold.
Although specific examples detailing the transformation of the cyano group on this compound are not extensively documented in readily available literature, the reactivity of nitriles is well-established. In other heterocyclic systems, such as 1,2,4-triazines, the cyano group is known to be readily replaced via ipso-substitution reactions. researchgate.netresearchgate.net This type of reaction allows for the introduction of various nucleophiles, including amines and alcohols, directly at the position of the cyano group. researchgate.net
Furthermore, the cyano group can participate as a reactive partner in cycloaddition reactions. In certain contexts, unactivated nitriles can function as dienophiles or enophiles in pericyclic reactions, leading to the formation of new ring systems. nih.gov Such strategies could potentially be applied to create more complex, fused heterocyclic structures derived from the initial this compound framework. These transformations highlight the potential of the cyano group not just as a static substituent but as a gateway to further chemical diversification.
Current Challenges and Future Directions in Synthetic Protocols
Despite established methods, the synthesis of oxazolo[5,4-b]pyridines, including the 2-(4-cyanophenyl) derivative, is not without its difficulties. Researchers in the field are actively seeking to overcome these limitations to develop more practical and sustainable synthetic routes.
Addressing Reaction Severity and Efficiency
A significant challenge in the synthesis of oxazolo[5,4-b]pyridines is the reliance on severe reaction conditions. researchgate.net Traditional methods often require high temperatures and strong acids, such as polyphosphoric acid, which can limit the functional group tolerance of the reaction and raise environmental concerns. researchgate.net Additionally, these protocols can suffer from lengthy reaction times, hindering their efficiency for rapid compound synthesis. researchgate.net
Future efforts are directed towards the development of milder and more efficient catalytic systems. The goal is to reduce the energy input and shorten reaction durations, making the synthesis more amenable to high-throughput applications and green chemistry principles.
Improving Yields and Minimizing By-Product Formation
Low yields and the concurrent formation of side products are persistent issues in many existing synthetic routes for oxazolo[5,4-b]pyridines. researchgate.net These problems necessitate complex purification procedures, leading to a loss of material and increased costs. The formation of impurities can arise from incomplete reactions or competing reaction pathways under harsh conditions.
Current research focuses on optimizing reaction conditions to enhance selectivity and maximize the yield of the desired product. researchgate.net This includes the investigation of novel one-step methodologies that streamline the synthetic process. For instance, recent studies have explored the intramolecular cyclization of monoamides formed from 3-aminopyridine-2(1H)-ones and dicarboxylic acid anhydrides as an efficient route to the oxazolo[5,4-b]pyridine core. researchgate.net Such innovative approaches aim to provide cleaner reaction profiles and higher yields, representing a significant step forward in the practical synthesis of this important heterocyclic framework.
Table 2: Summary of Challenges and Future Research Directions
| Challenge | Description | Future Direction / Solution |
|---|---|---|
| Reaction Severity | Use of high temperatures and strong acids. researchgate.netresearchgate.net | Development of milder, catalyst-driven protocols. |
| Reaction Inefficiency | Long reaction times. researchgate.net | Optimization to shorten synthesis duration. |
| Low Yields | Suboptimal conversion to the target product. researchgate.net | Discovery of new, higher-yielding synthetic methods. |
| By-Product Formation | Generation of unwanted side products complicating purification. researchgate.net | Improving reaction selectivity; development of one-pot procedures. researchgate.net |
Elucidation of Reaction Mechanisms and Pathways Involving 2 4 Cyanophenyl Oxazolo 5,4 B Pyridine
Mechanistic Hypotheses for Oxazole (B20620) Ring Annulation
The formation of the oxazolo[5,4-b]pyridine (B1602731) core, a critical step in the synthesis of 2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine, is proposed to proceed through several potential mechanistic pathways. A common and efficient method involves the intramolecular cyclization of monoamides derived from 3-aminopyridine-2(1H)-ones and dicarboxylic acid anhydrides.
In this proposed mechanism, the initial step is the acylation of the 3-amino group of a substituted pyridine-2(1H)-one with an appropriate acylating agent, such as a derivative of 4-cyanobenzoic acid. This forms an N-acylaminopyridinone intermediate. The subsequent and key step is the intramolecular cyclization. This is thought to occur via a nucleophilic attack of the oxygen atom of the pyridinone carbonyl group onto the carbon of the amide carbonyl derived from the 4-cyanobenzoyl group. This process is typically facilitated by dehydrating agents or occurs under thermal conditions, leading to the formation of the oxazole ring fused to the pyridine (B92270) core. The reaction is driven by the formation of the stable aromatic oxazolopyridine system.
An alternative hypothesis for the annulation involves the reaction of a 2-chloro-3-aminopyridine derivative with 4-cyanobenzaldehyde. The initial formation of a Schiff base is followed by an intramolecular nucleophilic attack of the pyridine nitrogen on the carbon atom of the C-Cl bond, which seems less likely due to the deactivation of the pyridine ring. A more plausible pathway involves the reaction of a 3-amino-2-halopyridine with 4-cyanobenzoic acid or its corresponding acid chloride. The initial acylation of the amino group is followed by an intramolecular O-arylation, where the oxygen of the amide attacks the carbon atom bearing the halogen, displacing it to form the oxazole ring. The presence of a base is typically required to facilitate this cyclization.
Reactivity Patterns of the Fused Pyridine System
The fusion of the oxazole ring to the pyridine moiety in this compound significantly modifies the reactivity of the pyridine system compared to a simple pyridine ring. The electron-withdrawing nature of the fused oxazole ring, combined with the nitrogen atom in the pyridine ring, results in a highly electron-deficient heterocyclic system. This electronic characteristic dictates its reactivity towards both electrophilic and nucleophilic reagents.
Nucleophilic Attack: The pyridine ring in the oxazolo[5,4-b]pyridine system is highly susceptible to nucleophilic attack. Studies on related azolopyridines have shown that these systems can react with a variety of nucleophiles. For instance, in reactions of highly electrophilic azolo[b]pyridines with di- and triatomic phenols, 1,4-addition of C-nucleophiles to the pyridine cycle is observed. researchgate.net This suggests that the carbon atoms at positions 5 and 7 of the oxazolo[5,4-b]pyridine core are potential sites for nucleophilic addition, leading to dearomatization of the pyridine ring. The precise position of attack will be influenced by the substituents present on the pyridine ring.
Electrophilic Attack: Conversely, the electron-deficient nature of the fused pyridine system makes it less reactive towards electrophilic substitution. Electrophilic attack on the pyridine ring is generally disfavored. If it does occur, it would be expected at the positions of relatively higher electron density, which are typically the carbon atoms at the 6-position. However, harsh reaction conditions would likely be required, and such reactions are not commonly reported for this system.
A notable reaction of the fused pyridine system is its rearrangement under Lewis acid catalysis. Research has demonstrated that 7-aryl-substituted oxazolo[5,4-b]pyridines undergo a rearrangement when treated with aluminum chloride to form benzo[c] acs.orgresearchgate.netnaphthyridinones. acs.orgacs.orgresearchgate.netfigshare.comacs.orgnih.gov This transformation involves a complex mechanistic pathway initiated by the coordination of the Lewis acid to the nitrogen atom of the pyridine ring, followed by a series of bond cleavages and formations.
Electronic and Steric Influence of the 4-Cyanophenyl Group on Reaction Selectivity
The 4-cyanophenyl group at the 2-position of the oxazole ring plays a crucial role in modulating the reactivity and selectivity of the entire molecule through both electronic and steric effects.
Electronic Influence: The cyano (-CN) group is a potent electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. This electronic pull has a significant impact on the electron distribution within the oxazolo[5,4-b]pyridine scaffold.
Deactivation of the Heterocyclic System: The electron-withdrawing nature of the 4-cyanophenyl group further deactivates the already electron-deficient oxazolopyridine system towards electrophilic attack.
Activation towards Nucleophilic Attack: Conversely, this deactivation enhances the electrophilicity of the heterocyclic core, making it more susceptible to nucleophilic attack. The positions on the pyridine ring become more electron-poor and thus more reactive towards nucleophiles.
Influence on Rearrangement Reactions: In the Lewis acid-catalyzed rearrangement of 7-aryloxazolo[5,4-b]pyridines, the electronic nature of the aryl substituent can influence the reaction rate and yield. While not specifically detailed for the 4-cyanophenyl group in the available literature, it is plausible that its electron-withdrawing character could affect the stability of the intermediates and transition states involved in the rearrangement process.
Steric Influence: The 4-cyanophenyl group, being a bulky substituent, can exert steric hindrance that influences the regioselectivity of reactions.
Direction of Nucleophilic Attack: The steric bulk of the 2-aryl group can direct incoming nucleophiles to attack the less hindered positions on the pyridine ring. For instance, it might favor attack at the 7-position over the 5-position if the latter is sterically encumbered by other substituents.
The interplay of these electronic and steric factors is critical in determining the outcome of chemical transformations involving this compound.
Computational Mechanistic Investigations of Reaction Intermediates and Transition States
Computational chemistry, particularly quantum chemical calculations, has emerged as a powerful tool for elucidating the complex reaction mechanisms involving heterocyclic compounds like this compound. These studies provide valuable insights into the structures and energies of reactants, intermediates, transition states, and products, which are often difficult to determine experimentally.
A key area where computational studies have been applied is in understanding the rearrangement of 7-aryloxazolo[5,4-b]pyridines to benzo[c] acs.orgresearchgate.netnaphthyridinones. acs.orgacs.orgresearchgate.netfigshare.comacs.orgnih.gov For this reaction, the proposed mechanism and the key elementary reaction steps have been studied in detail using quantum chemical calculations. acs.orgacs.orgresearchgate.netfigshare.comacs.orgnih.gov These calculations have helped to map out the potential energy surface of the reaction, identifying the most favorable reaction pathway.
The computational models typically involve the following steps:
Coordination of the Lewis Acid: The initial step is the coordination of AlCl₃ to the nitrogen atom of the pyridine ring. Calculations can determine the geometry and binding energy of this complex.
Oxazole Ring Opening: The subsequent step involves the cleavage of the C-O bond of the oxazole ring. Computational methods can locate the transition state for this ring-opening process and calculate its activation energy.
Intramolecular Electrophilic Attack: The resulting intermediate then undergoes an intramolecular electrophilic attack of the aryl group onto the pyridine ring. The transition state for this cyclization step can be modeled to understand the regioselectivity of the reaction.
Rearomatization and Product Formation: The final steps involve proton transfers and rearomatization to yield the final benzo[c] acs.orgresearchgate.netnaphthyridinone product.
Advanced Spectroscopic and Spectrometric Characterization of 2 4 Cyanophenyl Oxazolo 5,4 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of all proton and carbon atoms in the molecule.
The ¹H NMR spectrum is expected to show distinct signals in the aromatic region. The protons of the oxazolo[5,4-b]pyridine (B1602731) core, specifically H-5, H-6, and H-7, would appear as a complex multiplet system consistent with a substituted pyridine (B92270) ring. The 4-cyanophenyl group typically presents as a well-defined AA'BB' system, resulting in two distinct doublets, due to the symmetrical substitution on the phenyl ring.
In the ¹³C NMR spectrum, the carbon atoms of the fused heterocyclic system and the cyanophenyl substituent resonate at characteristic chemical shifts. The quaternary carbon of the nitrile group (C≡N) is expected to appear around 118 ppm. The C2 carbon of the oxazole (B20620) ring, being adjacent to both oxygen and nitrogen atoms, is anticipated to be significantly downfield, typically in the 160-165 ppm range. Other aromatic carbons appear in the 110-155 ppm region, with their precise shifts influenced by the electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Predicted data is based on analysis of structurally similar compounds like other oxazolo[5,4-b]pyridine derivatives and cyanophenyl-substituted heterocycles. researchgate.netnih.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oxazolo[5,4-b]pyridine Core | ||
| C2 | - | ~163.5 |
| C3a | - | ~152.0 |
| C5 | ~8.6 (dd) | ~148.0 |
| C6 | ~7.7 (dd) | ~120.5 |
| C7 | ~8.4 (dd) | ~135.0 |
| C7a | - | ~145.0 |
| 4-Cyanophenyl Group | ||
| C1' | - | ~135.2 |
| C2'/C6' | ~8.3 (d) | ~128.0 |
| C3'/C5' | ~7.9 (d) | ~133.0 |
| C4' | - | ~114.0 |
| -C≡N | - | ~118.1 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition of this compound (C₁₃H₇N₃O). The calculated exact mass for the protonated molecule [M+H]⁺ is 222.0662. Tandem mass spectrometry (MS/MS) techniques are employed to study its fragmentation pathways.
Electron Activated Dissociation (EAD) for Complex Heterocyclic Systems
Electron Activated Dissociation (EAD) is a powerful fragmentation method that utilizes electron-based mechanisms to induce dissociation. For a rigid, complex heterocyclic system like this compound, EAD can generate unique radical-driven fragmentation patterns that are often complementary to conventional collision-induced dissociation. This technique can provide richer structural information by cleaving bonds that are typically resistant to collisional activation, offering deeper insight into the connectivity of the fused ring system.
Collision-Induced Dissociation (CID) for Fragmentation Pathway Elucidation
Collision-Induced Dissociation (CID) is the most common tandem mass spectrometry technique used for structural elucidation. In the CID spectrum of this compound, the fragmentation is expected to be initiated by the cleavage of the oxazole ring, which is the most labile part of the fused system. Proposed fragmentation pathways include the loss of a carbon monoxide (CO) molecule followed by the elimination of hydrogen cyanide (HCN). Another plausible pathway involves the cleavage of the bond between the cyanophenyl ring and the oxazolopyridine core.
Table 2: Predicted HRMS Data and Major CID Fragments for this compound
Fragmentation data is proposed based on the general fragmentation patterns of related aromatic and heterocyclic compounds. mdpi.com
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₃H₈N₃O⁺ | 222.0662 | Protonated Molecular Ion |
| [M+H-CO]⁺ | C₁₂H₈N₃⁺ | 194.0713 | Loss of Carbon Monoxide |
| [M+H-HCN]⁺ | C₁₂H₇N₂O⁺ | 195.0553 | Loss of Hydrogen Cyanide |
| [C₇H₄N]⁺ | C₇H₄N⁺ | 102.0338 | Cyanophenyl Cation |
| [C₆H₄N₂O]⁺ | C₆H₄N₂O⁺ | 120.0324 | Oxazolo[5,4-b]pyridine Core Cation |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopy provide valuable information on the functional groups and conjugated π-electron system of the molecule.
The Infrared (IR) spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, which is expected in the range of 2220-2230 cm⁻¹. The aromatic nature of the molecule gives rise to C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. The stretching vibrations of the C-O-C linkage within the oxazole ring are predicted to appear in the 1050-1250 cm⁻¹ range.
The Ultraviolet-Visible (UV-Vis) absorption spectrum is characterized by intense absorption bands resulting from π→π* electronic transitions within the extended conjugated system. The fusion of the pyridine and oxazole rings, combined with the cyanophenyl substituent, creates a large chromophore. This is expected to result in a maximum absorption wavelength (λ_max) in the 300-350 nm range. acs.orgtandfonline.com
Table 3: Key Vibrational (IR) and Electronic (UV-Vis) Spectral Data for this compound
Predicted data is based on characteristic frequencies for the functional groups and chromophores present in the molecule. nih.govscielo.org.za
| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | ν(C≡N) | 2225 |
| ν(C-H) aromatic | 3050-3100 | |
| ν(C=N), ν(C=C) | 1500-1650 | |
| ν(C-O-C) | 1050-1250 | |
| UV-Vis | λ_max (π→π*) | ~330 nm |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
Although a specific crystal structure for this compound is not available, its solid-state architecture can be predicted based on data from analogous heterocyclic compounds. mdpi.comresearchgate.net X-ray crystallography would reveal the precise bond lengths, bond angles, and intermolecular interactions.
The molecule is expected to be largely planar, which maximizes π-conjugation across the entire structure. The crystal packing is likely to be influenced by intermolecular π-π stacking interactions between the planar aromatic ring systems of adjacent molecules. Additionally, weak C-H···N or C-H···O hydrogen bonds may be present, connecting neighboring molecules into a supramolecular assembly. The bond lengths within the fused heterocyclic core would be consistent with its aromatic character, showing values intermediate between single and double bonds.
Table 4: Predicted Crystallographic Parameters for this compound
Parameters are hypothetical and based on typical values for related planar aromatic heterocyclic compounds.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Key Feature 1 | High degree of molecular planarity |
| Key Feature 2 | Presence of intermolecular π-π stacking |
| Key Feature 3 | C-H···N hydrogen bonding |
Computational Chemistry and Theoretical Investigations of 2 4 Cyanophenyl Oxazolo 5,4 B Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine, DFT calculations are instrumental in understanding its stability, reactivity, and electronic properties.
DFT calculations can predict the thermodynamic and kinetic parameters associated with the synthesis of this compound. By modeling the reaction pathways, it is possible to determine the energies of reactants, transition states, and products. This information helps in identifying the most energetically favorable synthetic routes and optimizing reaction conditions.
Theoretical calculations can support the investigation of reaction mechanisms, such as those involved in the formation of the oxazolopyridine core. For instance, DFT can be used to model the cyclization steps and predict activation barriers, providing a deeper understanding of the reaction kinetics.
The aromaticity of the fused oxazolo[5,4-b]pyridine (B1602731) ring system is a key determinant of its stability and chemical behavior. DFT methods can be employed to calculate aromaticity indices, such as the nucleus-independent chemical shift (NICS), to quantify the degree of aromatic character.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org For related oxazolo[4,5-b]pyridine (B1248351) derivatives, HOMO-LUMO orbital energies have been obtained using DFT/B3LYP theory with a 6-311G(d,p) basis set. rsc.org
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility and behavior in different solvent environments. These simulations can reveal how the molecule rotates around its single bonds and the preferred conformations it adopts in solution. Understanding the conformational landscape is crucial as it can influence the molecule's ability to interact with biological targets.
MD simulations on related oxazolo[4,5-b]pyridine derivatives have been used to assess the stability of protein-ligand complexes. rsc.org For example, the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time can indicate the stability of the binding. rsc.org
In Silico Approaches for Molecular Recognition and Binding Mode Prediction
In silico methods are essential for predicting how this compound might interact with biological macromolecules, such as proteins. These computational techniques are widely used in drug discovery to identify potential drug targets and predict binding affinities.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict its binding mode within the active site of a protein target.
For instance, derivatives of the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold have been docked into the active site of human vascular endothelial growth factor receptor-2 (VEGFR-2) to assess their binding modes. mdpi.com Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as inhibitors of various kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2, through molecular docking studies. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com
Table 2: Potential Protein Targets and Key Interactions
| Protein Target | Potential Key Interacting Residues | Type of Interaction |
|---|---|---|
| DNA Gyrase | - | Hydrogen Bonding, Hydrophobic |
| VEGFR-2 | Glu885, Glu917, Cys919, Leu889, Ile892, Val898, Ile1044 mdpi.com | Hydrogen Bonding, Hydrophobic mdpi.com |
| c-KIT | - | Hydrophobic nih.gov |
| PI3K | Val851, Typ836, Asp810, Lys802 nih.gov | Hydrogen Bonding nih.gov |
Note: The specific interacting residues for this compound would depend on the specific protein target and require dedicated docking studies.
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.
Theoretical Studies on Optical and Electronic Properties
Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its optical and electronic characteristics. While specific theoretical investigations exclusively focused on the this compound isomer are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies performed on the closely related oxazolo[4,5-b]pyridine scaffold. These studies employ methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict and analyze the electronic transitions and photophysical properties of these molecules.
Research on various 2-(substituted)oxazolo[4,5-b]pyridine derivatives has demonstrated that the nature of the substituent at the 2-position significantly influences the electronic and optical properties of the heterocyclic system. rsc.org Quantum chemical calculations have been instrumental in elucidating the impact of both electron-donating and electron-withdrawing groups on the molecule's ground and excited state dipole moments. researchgate.net
For instance, studies on a family of dyes based on the oxazolo[4,5-b]pyridine ring have shown that the introduction of different functional groups leads to a notable increase in both the ground and excited state dipole moments. researchgate.net This observation is indicative of a significant charge redistribution upon photoexcitation, a characteristic feature of molecules with potential applications in nonlinear optics and as fluorescent probes. The fluorescence observed in these compounds often exhibits a strong charge-transfer character. researchgate.net
Theoretical calculations help to elucidate the nature of the electronic transitions observed in the absorption and emission spectra. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in determining the electronic properties. For many oxazolo[4,5-b]pyridine derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting moiety. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic absorption and emission characteristics. rsc.org
In the case of this compound, the cyanophenyl group acts as an electron-withdrawing substituent. Theoretical models would predict that this group significantly influences the energy and distribution of the LUMO, while the oxazolo[5,4-b]pyridine core contributes significantly to the HOMO. The electronic transitions responsible for the absorption of light would likely involve a promotion of an electron from a HOMO-based orbital to a LUMO-based orbital, resulting in an intramolecular charge transfer (ICT) state.
The following tables present representative theoretical data calculated for related 2-(substituted)oxazolo[4,5-b]pyridine derivatives, which can serve as a model for understanding the properties of this compound.
Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Selected 2-(substituted)oxazolo[4,5-b]pyridine Derivatives
| Compound | Substituent at 2-position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| P5 | 4-methoxyphenyl | -5.9990 | -1.6482 | 4.3508 |
| P6 | 4-trifluoromethylphenyl | -6.5205 | -2.0734 | 4.4471 |
| P7 | 4-trifluoromethoxyphenyl | -6.5311 | -2.0459 | 4.4852 |
| Data derived from DFT/B3LYP/6-311G(d,p) calculations. rsc.org |
The data in Table 1 illustrates how different substituents on the phenyl ring at the 2-position of the oxazolo[4,5-b]pyridine core modulate the frontier orbital energies. rsc.org The electron-donating methoxy (B1213986) group in P5 results in a higher HOMO energy compared to the electron-withdrawing trifluoromethyl and trifluoromethoxy groups in P6 and P7, respectively. rsc.org Consequently, the HOMO-LUMO energy gap varies among these compounds, which is expected to be reflected in their absorption and emission spectra. rsc.org
Table 2: Calculated Ground and Excited State Dipole Moments for a Representative Oxazolo[4,5-b]pyridine Derivative
| State | Dipole Moment (Debye) |
| Ground State | Increased with substituent polarity |
| Excited State | Significantly increased with substituent polarity |
| Qualitative trends observed in a study of oxazolo[4,5-b]pyridine derivatives. researchgate.net |
Table 2 highlights a general trend observed in theoretical studies of oxazolo[4,5-b]pyridines, where the dipole moment increases significantly upon excitation from the ground state to the first excited state. researchgate.net This change indicates a more pronounced charge separation in the excited state, supporting the assignment of a charge-transfer character to the fluorescence. researchgate.net
Chemical Reactivity and Derivatization of the 2 4 Cyanophenyl Oxazolo 5,4 B Pyridine Scaffold
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in the oxazolo[5,4-b]pyridine (B1602731) system is generally considered electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom in the pyridine ring deactivates the ring towards electrophiles. Consequently, forcing conditions are typically required for such reactions to proceed.
Table 1: Heck Reaction on a Related Oxazolopyridine Scaffold
| Reactant | Reagents | Product | Yield (%) |
|---|
Nucleophilic aromatic substitution on the pyridine ring of the parent oxazolo[5,4-b]pyridine is also a potential pathway for derivatization, particularly if a suitable leaving group is present on the ring. The electron-withdrawing nature of the fused oxazole (B20620) ring and the cyanophenyl group may facilitate such reactions.
Functional Group Transformations of the Oxazole Heterocycle
The oxazole ring is a stable aromatic heterocycle, and its functional group transformations often require energetic conditions that can lead to ring-opening. The stability of the oxazole ring in the 2-(4-cyanophenyl)oxazolo[5,4-b]pyridine scaffold is a key consideration for any synthetic strategy.
Reactions involving the cleavage of the oxazole ring can be a route to other heterocyclic systems. For instance, treatment of related oxazolo[3,2-a]pyridinium salts with nucleophiles such as water can lead to hydrolytic cleavage of the oxazole fragment. While this represents a decomposition pathway, under controlled conditions, such reactivity could be harnessed for synthetic purposes.
Chemical Modifications of the 4-Cyanophenyl Substituent (e.g., nitrile hydrolysis, reduction, or further aryl coupling)
The 4-cyanophenyl substituent offers a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups.
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation would yield 4-(oxazolo[5,4-b]pyridin-2-yl)benzoic acid, introducing a carboxylic acid functionality that can be further derivatized, for instance, through esterification or amidation.
Nitrile Reduction: The nitrile group is readily reducible to a primary amine. For the related 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine scaffold, hydrogenation of the cyano group to a primary amino group has been achieved quantitatively using Raney nickel under a hydrogen atmosphere (35 atm) in DMF. This reaction highlights a feasible route to introduce a reactive aminomethyl group.
Table 2: Reduction of the Cyano Group in a Related Oxazolopyridine
| Reactant | Reagents | Product | Yield (%) |
|---|
Further Aryl Coupling: While the 4-cyanophenyl group itself is not typically used for outgoing coupling reactions, the introduction of a halo-substituent on this ring would open up possibilities for palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings. This would allow for the synthesis of biaryl derivatives.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The regioselectivity of derivatization reactions on the this compound scaffold is a critical aspect. For electrophilic substitution on the pyridine ring, the position of attack will be governed by the directing effects of the fused oxazole ring and the nitrogen atom. In nucleophilic aromatic substitution, the position of the leaving group will determine the regiochemical outcome.
In the case of the Heck reaction on the 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine, the substitution occurs specifically at the position of the bromine atom, demonstrating complete regioselectivity. The reaction also exhibits high stereoselectivity, affording the E-isomer of the acrylate (B77674) product.
Synthesis of Libraries of Oxazolo[5,4-b]pyridine Derivatives
The potential for various chemical transformations on the this compound scaffold makes it a suitable starting point for the synthesis of compound libraries. By systematically applying the reactions described above—such as modifications of the cyanophenyl group, and functionalization of the pyridine ring—a diverse range of derivatives can be generated.
For example, the carboxylic acid obtained from nitrile hydrolysis could be coupled with a library of amines to produce a series of amides. Similarly, the primary amine from nitrile reduction could be acylated with various acid chlorides or reacted with aldehydes to form imines, which could be further reduced to secondary amines. The functionalization of the pyridine ring via cross-coupling reactions would introduce another point of diversity. Such a library of compounds would be valuable for screening for biological activity and for structure-activity relationship (SAR) studies.
Applications of 2 4 Cyanophenyl Oxazolo 5,4 B Pyridine in Advanced Chemical Research and Molecular Design
Design of Novel Heterocyclic Scaffolds in Medicinal Chemistry Research
Fused heterocyclic systems are mainstays in drug discovery due to their ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The 2-(4-Cyanophenyl)oxazolo[5,4-b]pyridine scaffold is a promising candidate for the development of new therapeutic agents.
Exploration of the Oxazolo[5,4-b]pyridine (B1602731) Core as a Privileged Structure
The oxazolo[5,4-b]pyridine core is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This concept is supported by the wide range of biological activities observed in structurally related heterocyclic systems.
For instance, the isomeric oxazolo[4,5-b]pyridine (B1248351) and the analogous thiazolo[5,4-b]pyridine (B1319707) scaffolds are found in compounds with diverse therapeutic applications. dntb.gov.ua The thiazolo[5,4-b]pyridine core, in particular, is recognized as a key structural unit in the design of inhibitors for various protein kinases, including PI3K, ITK, and VEGFR2, which are crucial targets in oncology. nih.govnih.gov Its structural similarity to biologically important purines allows it to function as a bioisostere, interfering with metabolic or signaling pathways. researchgate.net Similarly, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been investigated as potential anticancer agents due to their resemblance to nucleic purine (B94841) bases. mdpi.com
This established precedent suggests that the oxazolo[5,4-b]pyridine core within this compound can serve as a versatile template for designing novel inhibitors of kinases and other enzymes implicated in disease.
Table 1: Biological Activities of Heterocyclic Cores Analogous to Oxazolo[5,4-b]pyridine
| Heterocyclic Core | Reported Biological Activities | Key Therapeutic Targets |
| Thiazolo[5,4-b]pyridine | Kinase inhibition, anticancer, anti-inflammatory | PI3K, c-KIT, VEGFR2, DNA gyrase |
| Oxazolo[5,4-d]pyrimidine | Anticancer, antiviral, immunosuppressive | VEGFR-2, anti-apoptotic proteins |
| Thiazolo[4,5-d]pyrimidine | Purine antagonism, anticancer | Adenosine and guanosine (B1672433) pathways |
Rational Design of Molecular Probes for Target Engagement Studies
Molecular probes are essential tools for studying biological systems and validating drug targets. An effective probe requires a scaffold that can be modified to incorporate reporter groups (like fluorophores) or reactive moieties without losing affinity for its target. The this compound structure is well-suited for this purpose.
The oxazolopyridine nucleus offers several positions for chemical modification, allowing for the attachment of linkers or functional tags. The inherent photophysical properties of such conjugated heterocyclic systems can also be harnessed. For example, cyanine (B1664457) dyes based on the related oxazolo[4,5-b]pyridinium core have been developed as fluorescent probes for visualizing nucleic acids, exhibiting significant fluorescence enhancement upon binding. nih.gov This demonstrates the potential of the oxazolopyridine framework to serve as the basis for "turn-on" fluorescent probes designed to detect specific biomolecules or enzymatic activities.
Role of the Cyano Group in Modulating Molecular Interactions
The cyano (–C≡N) group on the phenyl ring is not merely a passive substituent; it plays a critical role in fine-tuning the molecule's electronic properties and its ability to engage in specific non-covalent interactions. researchgate.net As a potent electron-withdrawing group and a strong hydrogen bond acceptor, the nitrile functionality can significantly influence a molecule's binding affinity and selectivity for a protein target. nih.gov
In drug-receptor interactions, the cyano group can participate in several key binding modes:
Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial contacts with amino acid residues like arginine, asparagine, or with backbone amides in a protein's active site. nih.gov
Dipole-Dipole Interactions: The strong dipole moment of the cyano group allows it to engage in favorable electrostatic interactions within a binding pocket.
LP···π Interactions: The lone pair (LP) of electrons on the nitrile nitrogen can interact with the π-systems of aromatic amino acid residues, a type of non-covalent bond that contributes to binding affinity. researchgate.net
The strategic placement of the cyano group in this compound makes it a powerful tool for medicinal chemists to modulate molecular recognition and optimize ligand-protein interactions. nih.gov
Contributions to Materials Science and Functional Molecule Development
The unique electronic and structural features of this compound also make it an attractive candidate for applications in materials science, particularly in the development of advanced optical and sensory materials.
Exploration in Fluorescent Probes and Optical Materials
Molecules with extended π-conjugated systems, such as this compound, often exhibit interesting photophysical properties, including fluorescence. Research on related oxazolopyridine and oxazoloquinoline derivatives has shown that their fluorescence characteristics are highly dependent on the nature and position of substituents. researchgate.netresearchgate.net
The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule's frontier orbitals, thereby tuning the absorption and emission wavelengths. researchgate.net The cyanophenyl group, being strongly electron-withdrawing, is expected to influence the intramolecular charge-transfer (ICT) character of the molecule's excited state, which can lead to desirable properties such as large Stokes shifts and sensitivity to the local environment's polarity. These features are highly sought after in the design of fluorescent dyes for organic light-emitting materials and bio-imaging applications. researchgate.net
Table 2: Factors Influencing Fluorescence in Oxazolopyridine-Related Scaffolds
| Structural Feature | Effect on Photophysical Properties | Potential Application |
| Extended π-Conjugation | Red-shifted absorption/emission | Optical materials, bio-imaging |
| Electron-Withdrawing/Donating Groups | Tuning of emission wavelength, ICT character | Fluorescent probes, sensors |
| Fused Ring System | Structural rigidity, enhanced quantum yield | Solid-state lighting, OLEDs |
Incorporation into Chemoresponsive Systems and Sensors
A chemosensor is a molecule designed to produce a detectable signal in the presence of a specific chemical species. The this compound scaffold contains several features that could be exploited for sensor design. The nitrogen atoms within the fused pyridine (B92270) and oxazole (B20620) rings, as well as the oxygen atom, can act as Lewis basic sites capable of coordinating with metal ions.
Upon binding to a target analyte, the electronic structure of the molecule would be perturbed. This perturbation can lead to a change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a shift in the emission color, providing a clear signal of the binding event. The high sensitivity and selectivity of such systems make them valuable for detecting environmentally or biologically important analytes. The precedent of using pyridine-containing complexes as fluorescent sensors for ions further supports the potential of this scaffold in developing novel chemoresponsive systems.
Strategic Intermediates in Multi-Step Organic Synthesis
There is no specific information available in the reviewed scientific literature that details the use of this compound as a strategic intermediate in multi-step organic synthesis.
General synthetic routes to 2-substituted oxazolo[5,4-b]pyridines typically involve the condensation of 3-amino-2-hydroxypyridine (B57635) with carboxylic acids or their derivatives. In the hypothetical synthesis of the target compound, this would likely involve the reaction of 3-amino-2-hydroxypyridine with 4-cyanobenzoic acid or one of its activated forms (e.g., acid chloride, ester).
The resulting this compound could theoretically serve as an intermediate for further chemical modifications. The cyano group (–CN) is a versatile functional handle that can be transformed into other functionalities, such as:
Amines: Through reduction, yielding a benzylic amine.
Carboxylic acids: Via hydrolysis.
Tetrazoles: Through cycloaddition reactions with azides.
These transformations would allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in a drug discovery context. However, no published studies have demonstrated these specific synthetic pathways originating from this compound.
Advancements in Structure-Based Chemical Design and Discovery
Similarly, there is a lack of specific data on the application of this compound in structure-based chemical design and discovery.
The broader class of oxazolopyridines has been investigated as inhibitors for various enzymes, particularly protein kinases, due to their ability to form key interactions within the ATP-binding site. The nitrogen atom in the pyridine ring and the oxygen atom in the oxazole ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP.
In the context of structure-based design, the 4-cyanophenyl moiety of this compound would be expected to occupy a specific pocket within a target protein. The cyano group could engage in hydrogen bonding or other polar interactions, potentially enhancing binding affinity and selectivity. Computational docking studies and X-ray crystallography of related inhibitors often guide the design of such molecules. For instance, the cyanophenyl group is a common substituent in many kinase inhibitors, where it is known to interact with specific amino acid residues.
Despite these general principles, no specific research findings, such as protein-ligand crystal structures or detailed structure-activity relationship (SAR) studies, have been published for this compound. The potential of this compound in advanced chemical research and molecular design remains, therefore, speculative and is not substantiated by the available scientific literature.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-cyanophenyl)oxazolo[5,4-b]pyridine derivatives?
The synthesis typically involves cyclization of substituted pyridine precursors with activated carboxylic acids. For example, 3-amino-2,6-difluoropyridine reacts with aromatic carboxylic acids under Ghosez reagent activation to form amide intermediates, followed by cyclization in the presence of pyridine . Parallel library synthesis via concentration of crude mixtures and direct progression to subsequent steps can improve efficiency, though isolated intermediates yield higher conversions . Key reagents include Ghosez reagent (for acid activation) and pyridine (as a base and solvent).
Q. How can the structural integrity of synthesized oxazolo[5,4-b]pyridine derivatives be validated?
X-ray crystallography using software like OLEX2 is critical for unambiguous structural determination. For example, ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate was confirmed via crystallographic data matching literature values . Spectroscopic techniques (NMR, IR) and high-resolution mass spectrometry (HRMS) further validate functional groups and molecular weights.
Advanced Research Questions
Q. What structural modifications enhance the biological activity of oxazolo[5,4-b]pyridine derivatives?
Substituents on the phenyl ring and pyridine core significantly influence activity:
- Antibacterial activity : Electron-withdrawing groups (e.g., -CN at the 4-position) improve interactions with bacterial enzymes. For instance, 2-(4-cyanophenyl) derivatives exhibit enhanced activity against E. coli compared to unsubstituted analogs .
- NAMPT activation : Substituent position matters. The oxazolo[5,4-b]pyridine isomer is inactive in NAMPT assays, while the oxazolo[4,5-c]pyridine analog shows weak activation (EC₅₀ >4 μM) .
- Anti-inflammatory activity : Bulky substituents (e.g., 4-methoxyphenyl) reduce steric hindrance, improving binding to inflammatory targets .
Q. How do researchers resolve contradictions in structure-activity relationship (SAR) data for oxazolo[5,4-b]pyridine analogs?
Contradictions often arise from assay conditions or isomer-specific effects. For example:
- Bell-shaped dose-response curves : Observed in NAMPT activation assays for some derivatives (e.g., compound 12f), suggesting off-target effects at high concentrations .
- Isomer-dependent activity : The oxazolo[5,4-b]pyridine scaffold may lack bioactivity compared to its [4,5-b] or [5,4-c] isomers due to altered electronic profiles .
To resolve these, researchers employ orthogonal assays (e.g., enzymatic vs. cellular), computational docking, and isomer-pure synthesis .
Q. What methodologies are used to evaluate the photocytotoxic potential of oxazolo[5,4-b]pyridine derivatives?
Photocytotoxicity is assessed via:
- Synthetic modifications : Introducing electron-deficient groups (e.g., nitro or trifluoromethyl) to enhance light absorption. For example, 5-methyl-2,8-disubstituted[1,3]oxazolo[5,4-h][1,6]naphthyridines exhibit phototoxicity under UV irradiation .
- In vitro assays : Compounds are tested against cancer cell lines (e.g., HeLa) under dark and light conditions. Reactive oxygen species (ROS) generation is quantified using fluorescent probes like DCFH-DA .
Methodological Recommendations
- SAR Studies : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to predict binding modes and validate activity .
- Synthetic Optimization : Use parallel library synthesis for rapid screening of substituent effects .
- Crystallography : Prioritize OLEX2 for crystal structure refinement to resolve positional isomer ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
